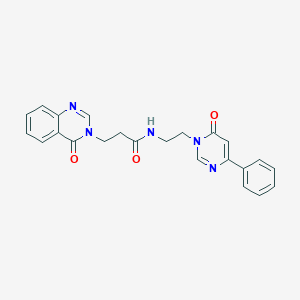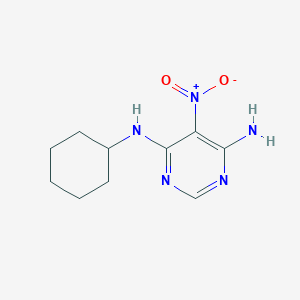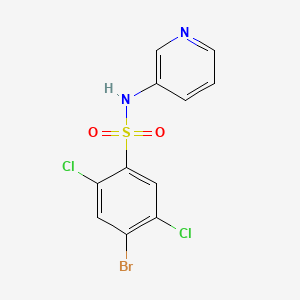![molecular formula C13H19NO B2694827 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol CAS No. 1824056-09-8](/img/structure/B2694827.png)
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide. The purpose of
Wirkmechanismus
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol for lab experiments is its well-established safety profile. It has been used clinically for over 40 years and is considered to be a relatively safe medication. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol is readily available and relatively inexpensive. However, one of the limitations of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol for lab experiments is its potential for off-target effects. As a non-specific COX inhibitor, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol may inhibit the production of other prostaglandins that play important physiological roles.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol. One area of interest is the development of more specific COX inhibitors that target only the COX-2 isoform, which is responsible for the production of prostaglandins in response to inflammation. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol. Finally, there is a growing interest in the use of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol as a potential treatment for various types of cancer, which may lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol involves the reaction of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride to form 2-(2,6-dichlorophenyl)amino-2-(2,6-dichlorophenyl)acetic acid chloride. The resulting compound is then reacted with cyclopropylamine to form 1-[2-(2,6-dichlorophenyl)amino]-2-cyclopropyl-ethanol hydrochloride, which is subsequently converted to 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol by reacting it with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions. In addition, 1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has been shown to have potential in the treatment of various types of cancer, including breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-[4-(dimethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-4-5-10)11-6-8-12(9-7-11)14(2)3/h6-10,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTWRDKMNDVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)


![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)






![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2694765.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)